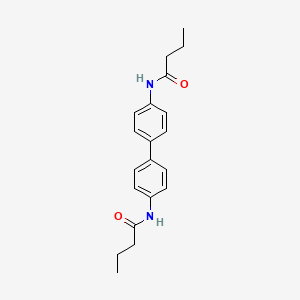![molecular formula C16H14ClN3O4 B5729602 N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide, commonly known as 'NAMPT inhibitor,' is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
NAMPT inhibitors exert their therapeutic effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor that is involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, NAMPT inhibitors reduce the levels of NAD+ in cells, leading to a disruption of cellular processes that are dependent on NAD+.
Biochemical and Physiological Effects
The biochemical and physiological effects of NAMPT inhibitors depend on the specific disease or condition being targeted. In cancer, NAMPT inhibitors induce apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In metabolic disorders, NAMPT inhibitors improve glucose metabolism by activating the AMPK pathway and inhibiting the SIRT1 pathway. In inflammatory diseases, NAMPT inhibitors reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of NAMPT inhibitors for lab experiments is their specificity for NAMPT, which allows for targeted inhibition of NAD+ biosynthesis. This specificity also reduces the risk of off-target effects and toxicity. However, one of the limitations of NAMPT inhibitors is their low solubility, which can make them difficult to work with in lab experiments. Additionally, NAMPT inhibitors can be expensive, which can limit their accessibility for researchers with limited funding.
将来の方向性
There are several future directions for NAMPT inhibitor research, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies. Additionally, the role of NAMPT inhibitors in aging and age-related diseases is an area of active research, with promising results suggesting that NAMPT inhibitors may have anti-aging effects. Furthermore, the potential application of NAMPT inhibitors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of growing interest.
合成法
The synthesis of NAMPT inhibitors involves several steps that require specialized equipment and expertise. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-4-aminophenylacetamide. This is followed by the reaction of the intermediate product with thionyl chloride to form N-(4-nitrobenzoyl)-4-chloro-4-aminophenylacetamide. The final step involves the reaction of the intermediate product with N-acetylmethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide.
科学的研究の応用
NAMPT inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammatory diseases. In cancer, NAMPT inhibitors have been shown to inhibit tumor growth by inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response. In metabolic disorders, NAMPT inhibitors have been shown to improve glucose metabolism, reduce insulin resistance, and increase energy expenditure. In inflammatory diseases, NAMPT inhibitors have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-8-7-13(20(23)24)9-15(14)17/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOXOSGPUZQDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)